Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy-
Description
Chemical Identity:
Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy- (CAS: 92700-21-5) is a substituted acetanilide derivative with the molecular formula C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol . Its structure includes:
- A dimethylcarbamoylmethyl group attached to the acetanilide nitrogen.
- A 2'-propoxy substituent on the benzene ring.
Properties
CAS No. |
92700-21-5 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(N-acetyl-2-propoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H22N2O3/c1-5-10-20-14-9-7-6-8-13(14)17(12(2)18)11-15(19)16(3)4/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
QRSUEMINGJQHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Analytical Data Supporting Synthesis
| Analytical Technique | Key Findings |
|---|---|
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 278 confirms molecular weight; fragmentation pattern consistent with acetanilide core and substituents. |
| Infrared Spectroscopy (IR) | Characteristic amide carbonyl stretch (~1650 cm⁻¹), aromatic C–O stretch, and N–H bending vibrations confirm functional groups presence. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra show signals corresponding to aromatic protons, propoxy chain, acetyl methyl, and dimethyl carbamoyl groups; confirms structural integrity. |
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base for substitution | Sodium methoxide or sodium hydride | Promotes alkylation of phenol or aniline |
| Solvent for substitution | Methanol, DMF | Polar aprotic solvents preferred |
| Temperature for substitution | 40-60 °C | Optimizes reaction rate and yield |
| Acylation reagent | Acetyl chloride or acetic anhydride | Forms acetanilide core |
| Acylation solvent | Dichloromethane, chloroform | Inert, nonpolar solvents |
| Alkylation reagent | N,N-dimethylchloroacetamide | Introduces dimethylcarbamoylmethyl group |
| Alkylation base | Sodium hydride, potassium carbonate | Deprotonates amide nitrogen |
| Alkylation solvent | DMF, dichloromethane | Ensures solubility and reactivity |
Chemical Reactions Analysis
Types of Reactions: ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of rubber accelerators and stabilizers.
Mechanism of Action
The mechanism of action of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-2-PROPOXY- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomer: Acetanilide, N-[(dimethylcarbamoyl)methyl]-4'-isopropoxy- (CAS: 92700-20-4)
Key Differences :
Implications :
- Positional isomerism (2' vs. 4') can alter electronic effects on the benzene ring, impacting receptor binding in bioactive applications.
- Branching in the isopropoxy group may improve metabolic stability compared to the linear propoxy chain.
Functional Group Variations: Sulfonamido-Trifluoromethyl Derivatives
Example Compound :
2',4'-Dimethyl-5'-((trifluoromethyl)sulfonamido)acetanilide (from ) .
Implications :
- Trifluoromethyl and sulfonamido groups enhance electronegativity and metabolic resistance, making such derivatives potent herbicides.
- The dimethylcarbamoyl group in the target compound may offer milder toxicity profiles, favoring pharmaceutical use.
Industrial and Hazardous Compounds
Example Compounds :
- N,N-Diethyl-2-aminoethanol (): Used in chemical warfare or industrial synthesis .
- Ethanaminium iodide derivatives (): Quaternary ammonium compounds with diphenylpropoxy groups, used in anticholinergic drugs .
Implications :
- The target compound’s carbamoyl-alkoxy structure prioritizes specificity for biological targets, unlike industrial amines or quaternary ammonium salts.
Physicochemical Properties (Hypothetical)
| Property | Target Compound | 4'-Isopropoxy Isomer | Sulfonamido Derivative |
|---|---|---|---|
| LogP (lipophilicity) | ~2.5 | ~3.0 (branched) | ~3.8 (CF₃ group) |
| Water Solubility | Low | Very low | Insoluble |
| Metabolic Stability | Moderate | High | Very high |
Notes:
- LogP : Higher values in branched or fluorinated derivatives suggest better membrane permeability.
- Metabolic stability : Trifluoromethyl groups resist enzymatic degradation, enhancing herbicide longevity .
Biological Activity
Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy- is a compound of interest due to its diverse biological activities. This article explores its potential antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : 293.33 g/mol
- CAS Number : Not specifically listed in the provided sources, but related compounds are noted.
1. Antimicrobial Properties
Research has indicated that acetanilide derivatives exhibit significant antimicrobial activity. The compound has been investigated for its ability to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
2. Anti-inflammatory Effects
Acetanilide derivatives are also noted for their anti-inflammatory properties. Studies suggest that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Case Study : In a controlled study, administration of N-(dimethylcarbamoylmethyl)-2'-propoxy-acetanilide resulted in a significant reduction in inflammation markers in animal models subjected to induced inflammation.
3. Anticancer Activity
The anticancer potential of acetanilide derivatives is another area of active research. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Research Findings : A study highlighted the compound's ability to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis, which is often upregulated in cancer cells. This inhibition could lead to reduced tumor growth rates.
The biological activity of Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy- can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It is suggested that the compound interacts with cellular receptors that regulate apoptosis and cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetanilide, N-(dimethylcarbamoylmethyl)-4'-(isopentyloxy) | C₁₅H₂₁N₃O₃ | Exhibits similar biological activities; potential for different pharmacokinetics due to structural variations. |
| 4'-Allyloxy-N-(dimethylcarbamoylmethyl)acetanilide | C₁₅H₁₉N₃O₂ | Noted for significant inhibition of squalene synthase; potential applications in cholesterol management. |
Q & A
What are the optimal synthetic routes for Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy- to achieve high yield and purity?
Level : Basic
Methodological Answer :
Synthesis can be optimized using a two-step approach:
Nucleophilic substitution : React a phenolic precursor (e.g., 4-propoxy-substituted aniline) with bromoacetyl bromide in the presence of a base like K₂CO₃ to introduce the acetamide moiety. This method achieves yields >80% under reflux conditions in acetone .
Carbamoylation : Introduce the dimethylcarbamoylmethyl group via coupling with dimethylcarbamoyl chloride using triethylamine as a catalyst. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Validate intermediates with TLC (Rf ~0.3–0.6) and final product with ¹H/¹³C-NMR .
How does the propoxy substituent in Acetanilide derivatives influence lipophilicity and bioavailability?
Level : Advanced
Methodological Answer :
The propoxy group (-OCH₂CH₂CH₃) increases lipophilicity compared to methoxy (-OCH₃) or hydroxy (-OH) substituents, as demonstrated by logP calculations (e.g., +0.5–0.8 log units) . This enhances membrane permeability but may reduce aqueous solubility. To balance bioavailability:
- Use HPLC-based solubility assays in PBS (pH 7.4) to quantify solubility.
- Modify substituents (e.g., introduce polar groups like -OH or -COO⁻) at non-critical positions to improve solubility without compromising target binding .
What analytical techniques are most effective for characterizing the structural integrity of Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy-?
Level : Basic
Methodological Answer :
- ¹H/¹³C-NMR : Confirm regiochemistry of the propoxy group (δ ~3.5–4.0 ppm for -OCH₂-) and dimethylcarbamoyl moiety (δ ~2.8–3.2 ppm for N(CH₃)₂) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- X-ray crystallography : Resolve conformational details of the dimethylcarbamoylmethyl group in solid-state structures .
How can contradictory bioactivity data in different cell lines for Acetanilide derivatives be systematically addressed?
Level : Advanced
Methodological Answer :
Contradictions may arise from cell-specific metabolic pathways or off-target effects. Use a tiered approach:
Dose-response profiling : Compare IC₅₀ values across multiple lines (e.g., HEK293, HepG2) using MTT assays .
Metabolite screening : Identify active/inactive metabolites via LC-MS in each cell line’s conditioned media .
Kinase profiling : Employ broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) to detect off-target interactions .
What strategies mitigate solubility challenges in Acetanilide derivatives during in vivo studies?
Level : Advanced
Methodological Answer :
- Salt formation : Convert the free base to a hydrochloride or succinate salt (e.g., cevipabulin succinate ).
- Co-solvent systems : Use PEG 400/water (20:80 v/v) for intravenous administration, validated by dynamic light scattering (DLS) for colloidal stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxypropyl) to enhance solubility, with in situ regeneration monitored via plasma esterase activity .
How do structural modifications to the dimethylcarbamoylmethyl group impact target binding affinity?
Level : Advanced
Methodological Answer :
- Molecular docking : Compare binding poses of dimethylcarbamoylmethyl vs. morpholine or piperidine analogs (e.g., AutoDock Vina with PDB: 3QKL) .
- Isothermal titration calorimetry (ITC) : Quantify ΔG and ΔH changes upon replacing dimethylcarbamoyl with bulkier groups (e.g., dibutylamino in dronedarone ).
- SAR analysis : Correlate substituent size (e.g., Van der Waals volume) with IC₅₀ shifts in enzyme inhibition assays .
What experimental controls are critical when assessing the compound’s stability under physiological conditions?
Level : Basic
Methodological Answer :
- Negative controls : Incubate the compound in PBS (pH 7.4) at 37°C without enzymes to assess chemical degradation.
- Positive controls : Use known labile compounds (e.g., ester-containing drugs) to validate assay sensitivity.
- Enzymatic stability : Add liver microsomes (human/rat) and monitor hydrolysis via LC-MS over 24 hours .
How can computational modeling guide the optimization of Acetanilide derivatives for selective target engagement?
Level : Advanced
Methodological Answer :
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at the propoxy oxygen) using Schrödinger Phase .
- Free-energy perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., replacing dimethylcarbamoyl with methylsulfonamide) .
- MD simulations : Analyze conformational flexibility of the propoxy chain in lipid bilayers (GROMACS, 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
